Cas no 210538-72-0 (tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate)
![tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate structure](https://www.kuujia.com/scimg/cas/210538-72-0x500.png)
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- PYRIDO[4,3-D]PYRIMIDINE-6(5H)-CARBOXYLIC ACID, 7,8-DIHYDRO-2-METHYL-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
- 1,1-Dimethylethyl 7,8-dihydro-2-methylpyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- AKOS016845962
- AS-80702
- 210538-72-0
- SCHEMBL4869824
- A879280
- CS-0083462
- DTXSID20740032
- 6-(tert-Butoxycarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- TERT-BUTYL 2-METHYL-5H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE
- tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, AldrichCPR
- s11761
- DA-08277
- tert-butyl 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- 2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
- MFFOVBHZCZAHIG-UHFFFAOYSA-N
-
- MDL: MFCD11044688
- Inchi: InChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
- InChI Key: MFFOVBHZCZAHIG-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C=N1)CN(CC2)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 249.147726857g/mol
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.3Ų
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154102-250mg |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
210538-72-0 | 97% | 250mg |
¥2737 | 2023-04-14 | |
ChemScence | CS-0083462-1g |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
210538-72-0 | 1g |
$780.0 | 2022-04-27 | ||
ChemScence | CS-0083462-100mg |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
210538-72-0 | 100mg |
$186.0 | 2022-04-27 | ||
eNovation Chemicals LLC | Y0989967-1g |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
210538-72-0 | 95% | 1g |
$880 | 2024-06-04 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41406-1g |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
210538-72-0 | 97% | 1g |
5733.00 | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY452-250mg |
tert-butyl 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate |
210538-72-0 | 95% | 250mg |
¥455.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY452-10g |
tert-butyl 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate |
210538-72-0 | 95% | 10g |
¥4886.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY452-100mg |
tert-butyl 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate |
210538-72-0 | 95% | 100mg |
¥270.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY452-500mg |
tert-butyl 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate |
210538-72-0 | 95% | 500mg |
¥653.0 | 2024-04-22 | |
1PlusChem | 1P002LBB-250mg |
PYRIDO[4,3-D]PYRIMIDINE-6(5H)-CARBOXYLIC ACID, 7,8-DIHYDRO-2-METHYL-, 1,1-DIMETHYLETHYL ESTER |
210538-72-0 | 97% | 250mg |
$324.00 | 2023-12-19 |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Introduction to Tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 210538-72-0)
Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, with the CAS number 210538-72-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrido[4,3-d]pyrimidine class, which has garnered considerable attention due to its potential biological activities and applications in drug discovery. The structural features of this molecule, particularly the presence of a tert-butyl group and a carboxylate moiety, contribute to its unique chemical properties and reactivity.
The pyrido[4,3-d]pyrimidine scaffold is a heterocyclic system that has been extensively studied for its pharmacological significance. This scaffold is found in various bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The specific substitution pattern in Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate enhances its interaction with biological targets, making it a valuable candidate for further investigation.
Recent research has highlighted the importance of pyrido[4,3-d]pyrimidine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds can modulate various cellular pathways by interacting with specific enzymes and receptors. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The tert-butyl group in Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate not only stabilizes the molecule but also influences its binding affinity to biological targets.
The carboxylate moiety in the compound's structure is another critical feature that contributes to its pharmacological properties. Carboxylate groups are known to participate in hydrogen bonding and ionic interactions with biological molecules, which can enhance the compound's binding affinity and selectivity. This feature makes Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate a promising candidate for further development as a drug candidate.
In addition to its structural significance, Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been explored in various preclinical studies. These studies have focused on evaluating its potential therapeutic effects and identifying possible mechanisms of action. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes and pathways involved in diseases such as cancer and inflammation. Further research is needed to fully elucidate its biological activities and potential clinical applications.
The synthesis of Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group and the carboxylate moiety into the pyrido[4,3-d]pyrimidine scaffold necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The growing interest in pyrido[4,3-d]pyrimidine derivatives has spurred innovation in drug discovery strategies. Computational modeling and high-throughput screening techniques have been employed to identify novel analogs with enhanced pharmacological properties. Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate serves as a valuable starting point for such endeavors due to its well-defined structure and promising biological activity.
Future research directions may include exploring the structure-activity relationships (SAR) of this compound series to identify key structural features that contribute to their biological effects. Additionally, investigating the metabolic stability and pharmacokinetic properties of Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate will be crucial for assessing its potential as a drug candidate.
In conclusion, Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 210538-72-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. Continued investigation into this compound and its derivatives will likely yield important insights into disease mechanisms and lead to the development of new treatments for various diseases.
210538-72-0 (tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) Related Products
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)


